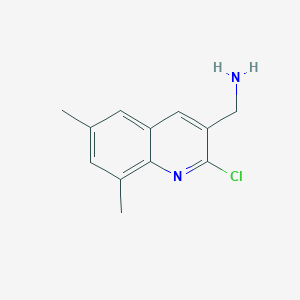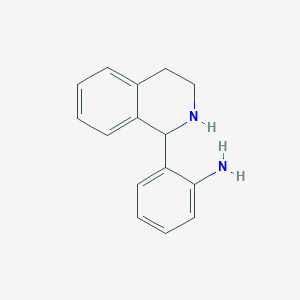
7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol is a chemical compound with the molecular formula C11H11Cl2NO. It is characterized by the presence of two chlorine atoms at the 7th and 8th positions of the isoquinoline ring, and a hydroxyl group at the 2nd position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol typically involves the chlorination of 3,4-dihydroisoquinolin-2(1H)-ol. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Amino or thio-substituted isoquinolines.
科学研究应用
7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological activity may involve the inhibition of specific enzymes or receptors, leading to its observed effects. Further research is needed to elucidate the exact pathways and targets involved.
相似化合物的比较
7,8-Dichloroisoquinoline: Lacks the hydroxyl group at the 2nd position.
3,4-Dihydroisoquinolin-2(1H)-ol: Lacks the chlorine atoms at the 7th and 8th positions.
7,8-Dibromo-3,4-dihydroisoquinolin-2(1H)-ol: Similar structure but with bromine atoms instead of chlorine.
Uniqueness: 7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
属性
CAS 编号 |
89076-30-2 |
|---|---|
分子式 |
C9H9Cl2NO |
分子量 |
218.08 g/mol |
IUPAC 名称 |
7,8-dichloro-2-hydroxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C9H9Cl2NO/c10-8-2-1-6-3-4-12(13)5-7(6)9(8)11/h1-2,13H,3-5H2 |
InChI 键 |
CDTCUYRKBGJUHB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1C=CC(=C2Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)
![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)
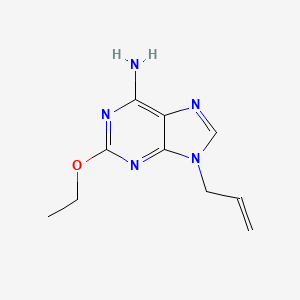
![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11885354.png)
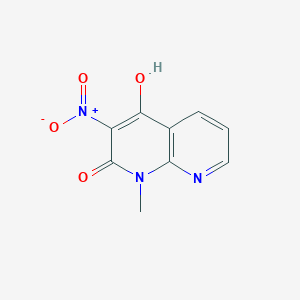

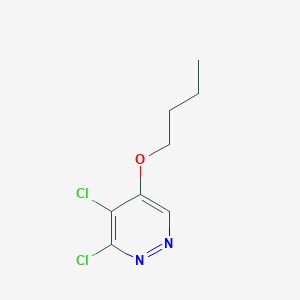
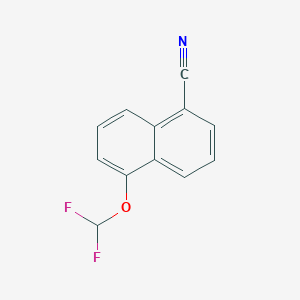
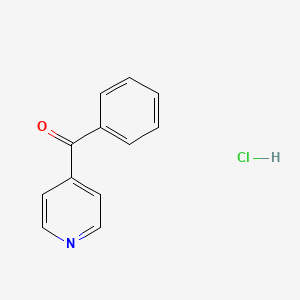
![Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-](/img/structure/B11885382.png)

![2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11885403.png)
